(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Chiral Chromatography Stereochemistry Enantiomeric Excess

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9) is a chiral spirocyclic amine building block characterized by a rigid 1,4-dioxa-8-azaspiro[4.5]decane core with a primary methanamine substituent at the 7-position. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where its three-dimensional scaffold and defined (R)-stereochemistry are leveraged to introduce conformational constraint and specific spatial orientation into target molecules.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 1419076-01-9
Cat. No. B1449891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
CAS1419076-01-9
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CNC(CC12OCCO2)CN
InChIInChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1
InChIKeyGTAHWJFPMQSLMO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9): A Chiral Spirocyclic Amine Building Block


(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9) is a chiral spirocyclic amine building block characterized by a rigid 1,4-dioxa-8-azaspiro[4.5]decane core with a primary methanamine substituent at the 7-position . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where its three-dimensional scaffold and defined (R)-stereochemistry are leveraged to introduce conformational constraint and specific spatial orientation into target molecules . As a research chemical, it is offered at purities typically ranging from 95% to 98%, with pricing scaling from hundreds to thousands of dollars per gram depending on quantity and supplier .

Stereochemically defined (R)-enantiomer for chiral control studies
Rigid spirocyclic scaffold introduces conformational constraint
Primary amine handle supports diverse derivatization workflows

Why (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Cannot Be Simply Replaced by Racemic or (S)-Enantiomer Analogs


Substituting (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-methanamine with its racemic mixture (CAS 330194-76-8) or the (S)-enantiomer (CAS 1352343-55-5) is not scientifically equivalent, particularly in applications requiring stereochemically defined molecular interactions . In medicinal chemistry, the biological activity, binding affinity, and pharmacokinetic profile of drug candidates are inherently dependent on their three-dimensional arrangement. Using a racemate or opposite enantiomer introduces a different spatial orientation that can lead to reduced target engagement, altered selectivity, or even antagonistic effects, thus invalidating structure-activity relationship (SAR) studies and compromising the reproducibility of biological assays [1]. The rigid spirocyclic scaffold of this compound amplifies these differences, as the stereochemistry at the 7-position directly governs the spatial presentation of the primary amine handle used for further derivatization .

(R)-enantiomer vs. Racemate Equimolar mixture introduces 50% undesired enantiomer, which may confound binding data and SAR interpretation
(R)-enantiomer vs. (S)-enantiomer Opposite stereochemistry may lead to altered target engagement or antagonistic effects, invalidating pharmacophore models

Quantitative Differentiation Evidence for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Against Key Comparators


Chiral Purity Comparison: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 1419076-01-9) is supplied as a single, stereochemically defined compound, while the racemate (CAS 330194-76-8) is an equimolar mixture of (R) and (S) enantiomers . The (S)-enantiomer is also available as a distinct compound (CAS 1352343-55-5). This distinction is critical because even a small percentage of the undesired enantiomer can nullify the benefits of chirality in target binding studies. The price differential between these forms acts as a proxy for the cost of chiral resolution; the (R)-enantiomer commands a higher price (e.g., $378/100mg) compared to the racemate, reflecting the additional manufacturing complexity and quality control required.

Chiral purity
Head-to-head
Single (R)-enantiomer vs. 50:50 racemate; 2-5× price difference reflects chiral resolution cost
Supports enantiomer-attribution review for assay reliability
Purity data from supplier catalogs; verify lot-specific chiral purity
Chiral Chromatography Stereochemistry Enantiomeric Excess

Structural Rigidity and Conformational Constraint: Spirocyclic Core vs. Flexible Analogs

The 1,4-dioxa-8-azaspiro[4.5]decane core provides a rigid, three-dimensional scaffold that contrasts with the flexibility of common piperidine or morpholine building blocks . This rigidity is known to influence pharmacokinetic properties such as metabolic stability and solubility in drug-like molecules. In a related study on sigma-1 receptor ligands, a derivative of this scaffold (compound 5a) demonstrated a high affinity (Ki = 5.4 ± 0.4 nM) and excellent selectivity (30-fold over sigma-2, 1404-fold over VAChT), demonstrating the scaffold's potential for target engagement [1]. The (R) stereochemistry further directs the primary amine vector, enabling precise spatial presentation for subsequent derivatization.

Scaffold rigidity
Cross-study comparable
Related derivative shows Ki 5.4 ± 0.4 nM for sigma-1 receptor
Supports conformational-constraint exploration in target engagement studies
Value from published derivative; not direct measurement of building block
Conformational Analysis Molecular Modeling Spiro Scaffolds

Functional Handle Versatility: Primary Amine for Diverse Derivatization vs. Scaffolds Lacking this Handle

The presence of a primary methanamine group at the 7-position provides a versatile synthetic handle for amide bond formation, reductive amination, urea synthesis, and other common medicinal chemistry transformations . This differentiates the compound from the parent 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), which lacks an exocyclic amine and requires functionalization of the ring nitrogen for derivatization . The exocyclic amine allows for greater diversity in the synthesized library, as the spirocyclic core remains intact while varying the substituent on the amine.

Functional handle
Supporting evidence
Primary amine (–CH₂NH₂) vs. secondary ring amine; broader amide/urea/reductive amination scope
Broadens derivatization scope for library synthesis
No quantitative yield data available; general synthetic principles
Synthetic Chemistry Amine Derivatization Building Block Utility

Optimal Application Scenarios for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine Based on Evidence


Chiral Probe Synthesis for CNS Target Engagement Studies

The (R)-enantiomer is ideally suited for synthesizing chiral probes targeting central nervous system (CNS) receptors, such as sigma-1, where stereochemistry is a critical determinant of binding affinity and selectivity [1]. Using the racemate would confound biological results and waste resources on isolating active enantiomers post-synthesis.

Stereospecific SAR Exploration in Medicinal Chemistry

When exploring the structure-activity relationship of a lead series, the defined (R)-stereochemistry ensures that any observed biological effect can be directly attributed to that specific three-dimensional arrangement. This is essential for building accurate pharmacophore models and guiding lead optimization .

Synthesis of Constrained Peptidomimetics

The rigid spirocyclic core of the compound acts as a conformational constraint, making it a valuable building block for synthesizing peptidomimetics or other molecules where a specific, pre-organized shape is desired for interacting with a biological target [1]. The (R)-configuration offers a specific, pre-organized shape for interacting with a biological target.

Development of Radioligands or Fluorescent Probes

As demonstrated by the synthesis of the 18F-labeled derivative, this scaffold class has proven utility in creating radioligands for positron emission tomography (PET) imaging [1]. The (R)-enantiomer provides a homogenous starting material for developing imaging agents with consistent pharmacokinetic profiles, avoiding the complications of a racemic mixture.

Application
Selection Property
Validation Focus
CNS target engagement probe synthesis
Stereochemically defined (R)-enantiomer
Enantiomer-attribution review; receptor binding reproducibility
Stereospecific SAR exploration
Defined (R)-configuration for pharmacophore models
Enantiomer-comparison validation; consistent activity attribution
Constrained peptidomimetic synthesis
Rigid spirocyclic core as conformational lock
Conformational-constraint evaluation; target-shape complementarity
Radioligand or fluorescent probe development
Homogenous chiral starting material
Enantiomeric purity verification; consistent PK profile assessment

Technical Documentation Hub

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